2-Iodofuro[2,3-b]pyridine
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Overview
Description
2-Iodofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an iodine atom at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodofuro[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-iodopyridine with furan derivatives in the presence of a base can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-heteroatom bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-Iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Cycloaddition Reactions: The furan and pyridine rings can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Iodofuro[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as a hydrogen bond acceptor, facilitating interactions with proteins and other biomolecules. This interaction can disrupt key cellular signaling pathways, leading to its observed biological effects . The presence of the iodine atom also influences its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-iodofuro[3,2-b]pyridine: This compound features a bromine atom in addition to the iodine, which can alter its reactivity and biological activity.
Furo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-Iodofuro[2,3-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and organic synthesis, offering opportunities for the development of novel compounds with specific desired activities .
Properties
Molecular Formula |
C7H4INO |
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Molecular Weight |
245.02 g/mol |
IUPAC Name |
2-iodofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4INO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H |
InChI Key |
DGBCXNMCIHHCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)I |
Origin of Product |
United States |
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